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Compound of Interest

Compound Name: 2-Amino-4-methylbenzothiazole

Cat. No.: B075042

An In-depth Technical Guide to 2-Amino-4-methylbenzothiazole: Chemical Properties and
Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylbenzothiazole is a heterocyclic amine containing a bicyclic structure
composed of a benzene ring fused to a thiazole ring. As a member of the 2-
aminobenzothiazole class, it serves as a crucial intermediate and structural motif in medicinal
chemistry and materials science. This document provides a comprehensive overview of its
chemical properties, structural features, synthesis, and analytical characterization. While the
broader class of 2-aminobenzothiazoles has been investigated for various pharmacological
activities, the specific molecular targets and signaling pathways for this particular derivative are
still under active investigation.

Chemical Structure and Identification

2-Amino-4-methylbenzothiazole, with the CAS Number 1477-42-5, is structurally
characterized by a benzothiazole core.[1][2][3][4] An amino group (-NH2) is attached at the 2-
position of the thiazole ring, and a methyl group (-CHs) is substituted at the 4-position of the
benzene ring. Its IUPAC name is 4-methyl-1,3-benzothiazol-2-amine.[1]

Caption: Structure of 4-methyl-1,3-benzothiazol-2-amine.
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Physicochemical Properties

2-Amino-4-methylbenzothiazole is typically a white to light yellow crystalline powder.[1][2][3]
It is sensitive to moisture and should be stored in a dry, dark place at room temperature.[5][6]
The compound is largely insoluble in water but may be soluble in certain organic solvents.[1][3]

[7]

Table 1: Summary of Quantitative Physicochemical Data

Property Value Source(s)

Identifiers

CAS Number 1477-42-5 [11[3][4]

IUPAC Name 4-rr.1ethyl-1,3-benzothiazo|-2- (18]
amine

Molecular Formula CsHsN2S [11[31[8]

Physical Properties

Molecular Weight 164.23 g/mol [3B1[71[8]

Appearance White to light yellow crystalline G
powder

Melting Point 135-139 °C [21[4119]

Boiling Point 322.0 £ 35.0 °C (Predicted) [2][41[8]

Water Solubility <1 mg/mL at 24-25 °C [11[31[7]

Chemical Properties

pKa 4.7 (+1) at 25°C [3][6][10]

LogP ~2.4 [7]

Experimental Protocols
Synthesis
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A common and effective method for synthesizing 2-Amino-4-methylbenzothiazole is through
the oxidative cyclization of a corresponding arylthiourea. The precursor, o-tolylthiourea, can be
synthesized from o-toluidine.

Protocol 1: Synthesis from o-Tolylthiourea via Chlorination This protocol is adapted from a
patented industrial process.[3][11]

e Step 1: Suspension Preparation

o Suspend o-tolylthiourea (1 part by weight) in methylene chloride (5-10 parts by volume) in
a reaction vessel equipped with a stirrer and a gas inlet.

o Cool the suspension to a temperature between -20°C and +15°C.
e Step 2: Chlorination and Cyclization

o While stirring vigorously, introduce chlorine gas (approximately 1.05 to 1.1 molar
equivalents relative to the o-tolylthiourea) into the suspension. Maintain the temperature
within the specified range.

o The product, 2-amino-4-methylbenzothiazole hydrochloride, will begin to crystallize, and
hydrogen chloride gas will evolve.

o Step 3: HCI Removal and Product Isolation

o After the addition of chlorine is complete, heat the mixture to reflux for 1-2 hours to drive
off any remaining dissolved hydrogen chloride.

o Cool the reaction mixture and isolate the precipitated hydrochloride salt by filtration.

o Wash the solid with a small amount of cold methylene chloride and dry under vacuum.
o Step 4: Neutralization

o Suspend the isolated 2-amino-4-methylbenzothiazole hydrochloride in water.

o Add a sufficient amount of an agueous base solution (e.g., 10% sodium hydroxide)
dropwise with stirring until the mixture is alkaline (pH > 8).
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o The free base, 2-Amino-4-methylbenzothiazole, will precipitate.

o Step 5: Final Purification

o Filter the white to off-white solid product.

o Wash the solid thoroughly with deionized water until the washings are neutral.

o Dry the final product in a vacuum oven at 50-60°C. Recrystallization from ethanol or an
ethanol/water mixture can be performed for higher purity.[4]
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Synthesis Workflow of 2-Amino-4-methylbenzothiazole
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Caption: Workflow for the synthesis of 2-Amino-4-methylbenzothiazole.
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Analytical Characterization

The identity and purity of synthesized 2-Amino-4-methylbenzothiazole are confirmed using
standard spectroscopic and chromatographic techniques.

Protocol 2: General Procedure for FTIR Analysis

o Objective: To identify characteristic functional groups (e.g., N-H, C=N, aromatic C-H) and
confirm the molecular backbone.

e Methodology (ATR-FTIR):
o Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
o Place a small amount of the solid sample onto the crystal, ensuring complete coverage.

o Apply pressure using the clamp to ensure good contact between the sample and the
crystal.

o Acquire the sample spectrum, typically by co-adding 32 to 64 scans in the 4000-400 cm~1
range with a resolution of 4 cm~1.[5][9]

o Process the resulting spectrum (background correction, baseline correction) and identify
characteristic peaks. Expected peaks include N-H stretching (amine), C=N stretching
(thiazole ring), and aromatic C-H and C=C vibrations.[9][12]

Protocol 3: General Procedure for NMR Analysis

o Objective: To elucidate the detailed molecular structure by analyzing the chemical
environment of *H and 13C nuclei.

e Methodology (*H and 3C NMR):

o Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
DMSO-ds or CDCIs) in an NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not
already present in the solvent.
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o Acquire the *H NMR spectrum. Expected signals include peaks for the aromatic protons,
the amino protons (which may be broad), and the methyl group protons.[6][9][10]

o Acquire the 13C NMR spectrum. Expected signals will correspond to the different carbon
environments in the benzothiazole ring system and the methyl group.[9][10]

o Process the spectra and assign the chemical shifts, multiplicities, and coupling constants
to the corresponding nuclei in the molecular structure.

Analytical Characterization Workflow

Synthesized Product

/I!

A

FTIR Spectroscopy NMR Spectroscopy Mass Spectrometry Purity Assessment
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Caption: General workflow for analytical characterization.

Biological Activity and Signaling Pathways

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing
in compounds with a wide range of biological activities, including anticancer, antimicrobial, and
anti-inflammatory properties.[1]
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» Anticancer Potential: Certain novel derivatives of 2-aminobenzothiazole have been
investigated as potential anticancer agents, with some studies exploring their interaction with
the PISBK/AKT/mTOR signaling pathway.[8] However, for many derivatives, this is not the
primary mechanism of action, indicating that these compounds may interact with multiple
cellular targets.[8]

o Antitubercular Activity: An amino-benzothiazole scaffold was identified in a screen against
Mycobacterium tuberculosis.[13][14] Subsequent studies on analogues aimed to elucidate
the structure-activity relationship. While the initial hit showed activity against a strain under-
expressing the signal peptidase LepB, further investigation suggested the molecules did not
directly target this enzyme.[13][14] The seed molecule demonstrated good bactericidal
activity against replicating, non-replicating, and intracellular bacteria, but suffered from poor
metabolic stability.[14]

To date, a specific and well-defined signaling pathway directly modulated by 2-Amino-4-
methylbenzothiazole has not been fully elucidated in publicly available research. Drug
development efforts typically involve screening the compound against various targets to identify
its mechanism of action.
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Conceptual Drug Discovery & Screening Logic
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Caption: General logic for identifying the biological target of a lead compound.

Safety and Handling

2-Amino-4-methylbenzothiazole is classified as harmful if swallowed.[1] When heated to
decomposition, it can emit toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).[1][2]
[15] It is an amine and an organosulfide, making it incompatible with strong acids, oxidizing
agents, and strong reducing agents.[2][7][15] Standard personal protective equipment (PPE),
including gloves, safety glasses, and a lab coat, should be worn during handling. Work should
be conducted in a well-ventilated area or a chemical fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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